2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a 4-methoxyphenyl group to a benzothiazole ring. This compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole typically involves an azo-coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form 4-methoxybenzenediazonium chloride, which is then coupled with 2-aminobenzothiazole under acidic conditions . The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can also participate in binding interactions with proteins and enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 2-[(4-Hydroxyphenyl)diazenyl]benzoic acid
- Para red (paranitraniline red)
Comparison: 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar azo compounds, it exhibits different reactivity and binding characteristics, making it valuable in specific applications such as dyeing and biological staining .
Eigenschaften
CAS-Nummer |
65902-55-8 |
---|---|
Molekularformel |
C14H11N3OS |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-yl-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H11N3OS/c1-18-11-8-6-10(7-9-11)16-17-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3 |
InChI-Schlüssel |
NRVSZQNOWLXCIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.